molecular formula C16H12ClF2N5O3S B2790872 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 941874-75-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2790872
CAS No.: 941874-75-5
M. Wt: 427.81
InChI Key: ZAFYFKRTAPKSCZ-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12ClF2N5O3S and its molecular weight is 427.81. The purity is usually 95%.
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Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a sulfonamide group, and a chlorophenyl moiety, contributing to its diverse biological properties. The synthesis typically involves multi-step reactions starting from 4-chlorophenylacetic acid and various coupling reagents. The general synthetic route includes:

  • Formation of 4-chlorophenylacetic acid : Chlorination of phenylacetic acid.
  • Preparation of the tetrazole : Reaction of 4-chlorophenylhydrazine with sodium azide.
  • Coupling reaction : Combining the above intermediates under specific conditions to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrazole derivatives have shown promise as antiproliferative agents against various cancer cell lines:

  • Case Study : A study demonstrated that related tetrazole compounds induced apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to mitotic catastrophe .
CompoundIC50 (nM)Cancer Cell LineMechanism
Compound A52MCF-7 (ER+/PR+)Induction of apoptosis
Compound B74MDA-MB-231 (Triple-negative)Tubulin disruption

Enzyme Inhibition

The compound's sulfonamide group may confer enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

  • Research Findings : A synthesized derivative showed strong AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's . Furthermore, docking studies revealed favorable interactions with the target enzymes, indicating potential therapeutic applications.
CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound C8590
Compound D7888

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.
  • Cellular Pathway Modulation : Interference with signaling pathways involved in cell proliferation and survival.
  • Structural Mimicry : The tetrazole ring may mimic natural substrates or cofactors in biochemical pathways.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYFKRTAPKSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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